molecular formula C18H25NO2 B1196516 Isolobinine CAS No. 530-12-1

Isolobinine

Cat. No.: B1196516
CAS No.: 530-12-1
M. Wt: 287.4 g/mol
InChI Key: SEUNPTJHBYYPOX-GARXDOFDSA-N
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Description

Isolobinine is a piperidine-type alkaloid primarily isolated from Lobelia species, including Lobelia inflata (Indian Tobacco) and Lobelia chinensis . It is recognized for its pharmacological properties, such as antitussive (cough-suppressing), sedative, and hypertensive effects . Studies highlight its role as a respiratory relaxant, particularly in alleviating asthma symptoms, and its emetic action at higher doses . Quantitative analyses using LC-ESI-MS/MS reveal its relatively low concentration in plant extracts (0.35 ± 0.05 µg/mg) compared to other alkaloids in the same species . Structurally, this compound belongs to the lobeline-derived alkaloid family, characterized by a piperidine core with aromatic substituents .

Properties

CAS No.

530-12-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(2S,6S)-6-(2-hydroxybutyl)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]-1-phenylethanone

InChI

InChI=1S/C18H25NO2/c1-3-17(20)12-15-10-7-11-16(19(15)2)13-18(21)14-8-5-4-6-9-14/h4-10,15-17,20H,3,11-13H2,1-2H3/t15-,16+,17?/m1/s1

InChI Key

SEUNPTJHBYYPOX-GARXDOFDSA-N

SMILES

CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O

Isomeric SMILES

CCC(C[C@H]1C=CC[C@H](N1C)CC(=O)C2=CC=CC=C2)O

Canonical SMILES

CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Lobeline

  • Structure : Lobeline shares a piperidine backbone but includes a benzyl-phenethylamine moiety, enhancing its interaction with nicotinic acetylcholine receptors .
  • Pharmacology : Unlike isolobinine, lobeline is a potent respiratory stimulant and analeptic, widely studied for treating drug addiction and neurodegenerative disorders .
  • Concentration: Lobeline is the most abundant alkaloid in Lobelia (up to 1.18% total alkaloid content), whereas this compound is a minor constituent .

Lobelanidine

  • Structure : Lobelanidine is a reduced derivative of lobeline, with a saturated ethylenic bond .
  • Pharmacology : It exhibits neurotropic and musculotropic spasmolytic activity, contrasting with this compound’s hypertensive effects .
  • Oxidation Products : Lobelanidine yields benzoic acid upon oxidation, whereas this compound produces scopolinic and acetic acids, reflecting structural differences .

Norlobelanine

  • Structure: A demethylated analogue of lobeline, norlobelanine lacks the methyl group on the piperidine nitrogen .
  • Pharmacology : It shows moderate antioxidant activity (2.73 ± 0.32 µg/mg in DPPH assays) compared to this compound’s weaker antioxidant profile .

Quantitative and Pharmacokinetic Comparison

Table 1 summarizes key alkaloids in Lobelia species, emphasizing this compound’s distinct profile:

Compound Concentration (µg/mg) Key Fragments (m/z) Pharmacological Actions
This compound 0.35 ± 0.05 94, 96, 166, 198 Antitussive, sedative, hypertensive
Lobeline 1.04–1.18%* 94, 122, 150 Respiratory stimulant, anti-addictive
Norlobelanine 1.43 ± 0.03 206, 84 Antioxidant, moderate bioactivity
8-Phenyllobelone 1.42 ± 0.01 218, 112 Uncharacterized pharmacological role

Total alkaloid content in *Lobelia nicotianaefolia .

Mechanistic and Clinical Differences

  • Respiratory Effects : this compound acts as a bronchial relaxant, while lobeline stimulates respiratory centers in the medulla .
  • Neurotropic Activity : Lobelanidine has 1/10th the neurotropic potency of atropine, whereas this compound lacks significant spasmolytic activity .
  • Toxicity : this compound’s emetic properties limit its therapeutic window compared to lobeline’s broader safety profile in controlled doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolobinine
Reactant of Route 2
Reactant of Route 2
Isolobinine

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